2,3,4-Substitution Provides Moderate Lipophilicity (XLogP3 = 1.5) Versus Non-Fluorinated and Higher LogP Analogs
The target compound demonstrates a distinct lipophilicity profile compared to its non-fluorinated parent and a related trifluoromethyl analog. The calculated XLogP3 of 2-(2,3,4-Trifluorophenyl)ethan-1-amine is 1.5 [1], which represents a significant increase over the non-fluorinated parent compound, 2-phenylethylamine (XLogP3 = 0.9). It also differs from the para-trifluoromethyl derivative, 2-(4-trifluoromethyl)phenyl)ethanamine, which has a reported logP of 1.49 [2]. This specific lipophilicity value is a result of the unique 2,3,4-trifluoro substitution pattern.
| Evidence Dimension | Lipophilicity (Calculated XLogP3/logP) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-phenylethylamine: XLogP3 = 0.9; 2-(4-trifluoromethyl)phenyl)ethanamine: logP = 1.49 |
| Quantified Difference | The target compound has a lipophilicity value that is 0.6 units higher than the non-fluorinated parent and nearly identical to the CF3-substituted analog, despite the different fluorine chemistry. |
| Conditions | Computational prediction (XLogP3) and reported data. |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, solubility, and metabolic stability, making this quantitative difference crucial for selecting the correct building block to achieve desired ADME properties in a lead series.
- [1] PubChem. (2026). Benzeneethanamine, 2,3,4-trifluoro-. PubChem CID 19704046. View Source
- [2] Ambinter. AMB33513226. Compound Information. View Source
